1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can be achieved through several synthetic routes. One common method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4). This reaction typically occurs under reflux conditions in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound also features a bromophenyl group and an indole core, but with a thiourea moiety.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another compound with a bromophenyl group, but with a triazole ring instead of an indole ring.
Uniqueness
1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific combination of a bromophenyl group and a tetrahydroindolone core. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)22-18-7-4-8-20(23)17(18)13-19(22)14-5-2-1-3-6-14/h1-3,5-6,9-13H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAMKXUAZULBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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